n-Acetyl-n-(2-hydroxyethyl)acetamide
Description
N-(2-Hydroxyethyl)acetamide (CAS 142-26-7, C₄H₉NO₂, MW 103.12) is a secondary acetamide featuring a hydrophilic 2-hydroxyethyl group attached to the nitrogen atom. Its structure, confirmed via spectroscopic data and synthesis pathways, enables hydrogen bonding and water solubility, distinguishing it from more hydrophobic analogs . Industrially, it is synthesized via aminolysis and transesterification of ethanolamine and pentyl acetate, catalyzed by H⁺ cation exchangers . Applications include polymer synthesis (e.g., alkanolamides) and pharmaceutical intermediates due to its biocompatible hydroxyethyl moiety .
Properties
CAS No. |
58901-95-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
N-acetyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H11NO3/c1-5(9)7(3-4-8)6(2)10/h8H,3-4H2,1-2H3 |
InChI Key |
ZEPPOSLOJNPSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCO)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Substituted Phenyl Acetamides
Key Compounds:
- Exhibits lipophilicity due to the aromatic ring, contrasting with the hydrophilic hydroxyethyl group in the target compound .
- N-(2-Hydroxyphenyl)acetamide (CAS 614-80-2, C₈H₉NO₂, MW 151.16): Features a phenolic hydroxyl group, enabling pH-dependent solubility and reactivity (e.g., chelation with metal ions). Used in heterocyclic compound synthesis .
- Chloro-Substituted Phenyl Acetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Lipophilic pesticidal agents with chloro and alkyl groups, emphasizing agricultural over biomedical applications .
Structural and Functional Contrasts:
| Property | N-(2-Hydroxyethyl)acetamide | N-(2-Hydroxyphenyl)acetamide | Chloro-Substituted Phenyl Acetamides |
|---|---|---|---|
| Solubility | High (polar hydroxyethyl) | Moderate (pH-dependent) | Low (lipophilic substituents) |
| Applications | Polymers, drug delivery | Metal chelators, heterocycles | Pesticides, herbicides |
| Synthesis | Aminolysis/transesterification | Acylation of aromatic amines | Multi-step halogenation |
| Toxicity | Low (limited data) | Variable | High (chlorinated groups) |
Comparison with Alkyl-Substituted Acetamides
Key Compounds:
- N-(2-Methylpropyl)acetamide (CAS 1787-52-6, C₈H₁₅NO₂): Branched alkyl chain increases hydrophobicity. Used in organic synthesis but lacks hydrogen-bonding capacity .
- N,N-Diethylacetamide (CAS 685-91-6, C₆H₁₃NO): Two ethyl groups enhance lipophilicity and solvent properties. Industrial applications include polymer processing .
Contrasting Features:
Comparison with Heterocyclic-Substituted Acetamides
Key Compounds:
- N-(3-Acetyl-2-thienyl)acetamides : Thiophene rings enable conjugation and electronic applications. Synthesized via Gewald reaction modifications .
- Indole- and Naphthalenyl-Substituted Acetamides (e.g., N-(2-hydroxy-1-naphthalenyl)acetamide): Rigid aromatic systems for photophysical studies or drug design .
Functional Differences:
| Property | N-(2-Hydroxyethyl)acetamide | Thienyl/Indole Acetamides |
|---|---|---|
| Conjugation | Limited | Extensive (heterocycles) |
| Applications | Biocompatible materials | Optoelectronics, pharmaceuticals |
Physicochemical and Application-Based Analysis
Molecular and Application Profiles:
| Compound | Molecular Formula | Key Substituent | Dominant Application |
|---|---|---|---|
| N-(2-Hydroxyethyl)acetamide | C₄H₉NO₂ | Hydroxyethyl | Hydrophilic polymers |
| N-(2-Hydroxyphenyl)acetamide | C₈H₉NO₂ | Phenolic hydroxyl | Metal chelators |
| N,N-Diethylacetamide | C₆H₁₃NO | Diethyl | Industrial solvents |
| Chloro-Phenyl Acetamides | Varies | Chloro/alkyl | Pesticides |
Preparation Methods
First Acetylation: Formation of N-(2-hydroxyethyl)acetamide
Ethanolamine reacts with acetyl chloride in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions:
$$
\text{HOCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{COCl} \rightarrow \text{HOCH}2\text{CH}2\text{NHCOCH}_3 + \text{HCl} \quad
$$
The intermediate, N-(2-hydroxyethyl)acetamide, is isolated via aqueous work-up and recrystallization.
Second Acetylation: Hydroxyl Group Acetylation
The hydroxyl group of N-(2-hydroxyethyl)acetamide is acetylated using excess acetyl chloride under reflux conditions. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the reaction:
$$
\text{HOCH}2\text{CH}2\text{NHCOCH}3 + \text{CH}3\text{COCl} \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{NHCOCH}3 + \text{HCl} \quad
$$
Yields for this method range between 70–85%, though the use of corrosive acetyl chloride and solvent-intensive purification limits its industrial appeal.
Metal Acetate-Catalyzed Diacetylation
Recent advancements prioritize environmentally benign protocols. Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) serves as both a catalyst and acetylating agent in solvent-free conditions, enabling one-pot diacetylation of ethanolamine.
Reaction Mechanism and Conditions
Ethanolamine and zinc acetate (2:1 molar ratio) are heated at 150°C for 3–4 hours in a sealed tube. The metal acetate facilitates simultaneous acetylation of amine and hydroxyl groups via nucleophilic acyl substitution:
$$
\text{HOCH}2\text{CH}2\text{NH}2 + 2\,\text{Zn(OAc)}2 \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{NHCOCH}3 + 2\,\text{Zn(OH)}_2 \quad
$$
The absence of solvent simplifies purification, with yields reaching 65–75% and purity exceeding 95% after extraction with ethyl acetate.
Advantages Over Conventional Methods
- Catalytic Reusability : Zinc acetate is recoverable from the reaction mixture.
- Reduced Toxicity : Eliminates hazardous acetyl chloride and minimizes waste.
Acid-Catalyzed Esterification via Equilibrium Control
Thermochemical data suggest that this compound can be synthesized via reversible hydrolysis of its precursor, N-(2-hydroxyethyl)acetamide, in the presence of acetic acid.
Reaction Thermodynamics and Conditions
The hydrolysis reaction:
$$
\text{C}6\text{H}{11}\text{NO}3 + \text{H}2\text{O} \leftrightarrow \text{C}4\text{H}9\text{NO}2 + \text{C}2\text{H}4\text{O}2 \quad \DeltarH^\circ = -2.2 \pm 0.3\ \text{kJ/mol} \quad
$$
is exothermic. To drive the reverse (synthetic) direction, excess acetic acid and a dehydrating agent (e.g., molecular sieves) are used under reflux. Sulfuric acid catalyzes the esterification:
$$
\text{C}4\text{H}9\text{NO}2 + \text{C}2\text{H}4\text{O}2 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}{11}\text{NO}3 + \text{H}_2\text{O} \quad
$$
Yields are moderate (60–70%) due to equilibrium limitations, necessitating continuous water removal.
Comparative Analysis of Synthesis Methods
| Method | Reactants/Catalysts | Conditions | Yield | Purity | Environmental Impact |
|---|---|---|---|---|---|
| Stepwise Acetylation | Acetyl chloride, base | 0–5°C (Step 1), reflux (Step 2) | 70–85% | High | High (toxic byproducts) |
| Metal Acetate Catalysis | Zn(OAc)₂·2H₂O | 150°C, solvent-free | 65–75% | >95% | Low (reusable catalyst) |
| Acid-Catalyzed Esterification | N-(2-hydroxyethyl)acetamide, H₂SO₄ | Reflux, dehydrating agent | 60–70% | Moderate | Moderate (acid waste) |
Industrial Scalability
The metal acetate method is favored for large-scale production due to lower operational costs and compliance with green chemistry metrics. In contrast, the stepwise method remains prevalent in laboratory settings for its high yields.
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